(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride
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Overview
Description
®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by a spirocyclic framework that includes a fluorine atom, an oxygen atom, and a nitrogen atom, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic framework.
Introduction of the fluorine atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidizing agents: Oxone®, formic acid
Reducing agents: Sodium borohydride
Fluorinating agents: Diethylaminosulfur trifluoride (DAST)
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:
Biology: It is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials with unique properties, such as improved binding affinities and metabolic robustness.
Mechanism of Action
The mechanism of action of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic framework and the presence of the fluorine atom contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by forming stable complexes, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size.
7-azaspiro[3.5]nonane-2-ol: A related compound with a hydroxyl group instead of a fluorine atom.
Uniqueness
®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical reactivity and binding affinity. The spirocyclic framework also provides structural rigidity, making it a valuable scaffold for the development of new molecules with specific biological activities.
Properties
Molecular Formula |
C7H13ClFNO |
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Molecular Weight |
181.63 g/mol |
IUPAC Name |
(7R)-7-fluoro-5-oxa-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-6-1-2-7(10-3-6)4-9-5-7;/h6,9H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
OXVFYIBSTLZPFO-FYZOBXCZSA-N |
Isomeric SMILES |
C1CC2(CNC2)OC[C@@H]1F.Cl |
Canonical SMILES |
C1CC2(CNC2)OCC1F.Cl |
Origin of Product |
United States |
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